molecular formula C17H21FN4O2 B7176857 N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7176857
M. Wt: 332.4 g/mol
InChI Key: KUFIBYDUIVASIY-UHFFFAOYSA-N
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Description

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a fluorophenyl group

Properties

IUPAC Name

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(23)20-17(2,3)16-19-15(24-21-16)12-6-7-14(13(18)10-12)22-8-4-5-9-22/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFIBYDUIVASIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the intermediate compound.

    Final acylation step: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxadiazole ring are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-(3-fluoro-4-phenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
  • N-[2-[5-(3-chloro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
  • N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-thiadiazol-3-yl]propan-2-yl]acetamide

Uniqueness

N-[2-[5-(3-fluoro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the presence of the fluorophenyl group and the oxadiazole ring, which confer specific electronic and steric properties. These features enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

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